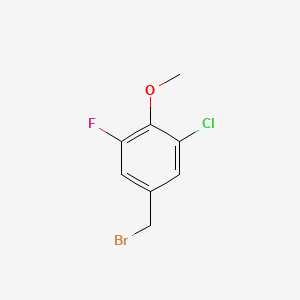

3-Chloro-5-fluoro-4-methoxybenzyl bromide

Description

Significance of Benzyl (B1604629) Halides as Synthetic Intermediates

Benzyl halides are a class of organic compounds characterized by a halogen atom attached to the carbon of a methyl group that is, in turn, bonded to a benzene (B151609) ring. Their significance as synthetic intermediates stems from the unique reactivity of the benzylic position. The carbon-halogen bond is readily cleaved, either through nucleophilic substitution (SN1 or SN2 mechanisms) or via the formation of a stable benzylic radical. This reactivity is enhanced by the adjacent aromatic ring, which can stabilize carbocation intermediates or radicals through resonance, making benzyl halides more reactive than their simple alkyl halide counterparts. This versatile reactivity allows for the facile introduction of the benzyl group into a wide array of molecules, a common strategy in the synthesis of natural products, pharmaceuticals, and polymers.

Evolution of Synthetic Strategies for Multifunctionalized Aromatics

The synthesis of aromatic compounds bearing multiple, distinct functional groups has evolved significantly. Early methods often relied on sequential electrophilic aromatic substitution reactions, where the directing effects of existing substituents were used to control the position of incoming groups. While powerful, this approach can be limited by issues of regioselectivity and the compatibility of functional groups with harsh reaction conditions.

Modern strategies increasingly employ the use of pre-functionalized building blocks, such as 3-Chloro-5-fluoro-4-methoxybenzyl bromide. These reagents offer a more convergent and efficient approach to complex aromatic structures. The development of cross-coupling reactions, catalyzed by transition metals like palladium, has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the precise and predictable assembly of highly substituted aromatic systems under milder conditions.

Contextualizing this compound within Contemporary Chemical Research

This compound emerges as a valuable tool in this modern synthetic landscape. Its structure is adorned with a carefully selected array of substituents that modulate its reactivity and provide additional points for molecular diversification. The presence of chloro, fluoro, and methoxy (B1213986) groups on the aromatic ring influences the electronic properties of the molecule, which in turn affects the reactivity of the benzylic bromide. This compound is designed for use as a building block, allowing for the introduction of the 3-chloro-5-fluoro-4-methoxyphenylmethyl moiety into a target molecule. Such highly functionalized intermediates are of particular interest in the fields of medicinal chemistry and agrochemical research, where the precise arrangement of substituents is often critical for biological activity. A closely related compound, 3-fluoro-4-methoxybenzyl chloride, is known to be an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions, as well as in the development of agrochemicals. chemimpex.com This suggests a similar, if not overlapping, application profile for the bromo-analogue.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXSRVKICKOIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391161 | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-36-5 | |

| Record name | 5-(Bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Methoxybenzyl Bromide

Precursor Synthesis and Functional Group Interconversions

The assembly of the 3-chloro-5-fluoro-4-methoxytoluene core involves the strategic introduction of chloro, fluoro, and methoxy (B1213986) substituents onto a toluene (B28343) framework. This process often begins with commercially available starting materials and proceeds through a series of functional group interconversions, where regioselectivity is a paramount consideration.

Halogenation Strategies: Bromination of Benzylic Position

The final step in the synthesis of the target compound is the selective bromination of the methyl group of the precursor, 3-chloro-5-fluoro-4-methoxytoluene. This transformation is most commonly achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination. mychemblog.com This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in a nonpolar solvent, such as carbon tetrachloride (CCl₄), under initiation by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comwikipedia.org

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical. libretexts.org This stabilized radical subsequently reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to yield the desired benzyl (B1604629) bromide and a new bromine radical, thus propagating the chain reaction. youtube.com The low concentration of Br₂ maintained by using NBS is crucial to prevent competitive electrophilic aromatic bromination, especially in electron-rich substrates. scientificupdate.com

Regioselective Introduction of Chloro and Fluoro Substituents

A plausible synthetic route to the precursor begins with a readily available starting material such as 3,5-dihydroxytoluene (orcinol). The regioselective introduction of the chloro and fluoro substituents at positions 3 and 5 respectively, relative to the methyl group, presents a significant synthetic challenge. The directing effects of the existing substituents on the aromatic ring must be carefully considered.

One potential strategy involves a multi-step sequence. For instance, starting with a suitably protected dihydroxytoluene, electrophilic chlorination can be directed to one of the desired positions. Subsequent functional group manipulation, such as nitration followed by reduction to an amine, can set the stage for the introduction of the fluorine atom via the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom. Alternatively, the Sandmeyer reaction can be employed to introduce the chlorine atom from a diazonium salt intermediate. The precise order of these halogenation steps is critical to achieve the desired 1-chloro-3-fluoro-5-methyl arrangement.

For example, the synthesis of related chloro-fluorotoluenes has been achieved starting from aminotoluene derivatives, utilizing diazotization followed by Sandmeyer or Schiemann reactions to introduce the halogen substituents. researchgate.netgoogle.com The specific regiochemistry is dictated by the substitution pattern of the starting aniline.

Methoxy Group Installation and Protecting Group Chemistry in Precursors

Once the desired 3-chloro-5-fluoro-4-hydroxytoluene intermediate is obtained, the final step in the precursor synthesis is the installation of the methoxy group. This is typically achieved through a Williamson ether synthesis, which involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, followed by nucleophilic substitution with a methylating agent.

Commonly used methylating agents include dimethyl sulfate (B86663) (DMS) or methyl iodide. nih.govnih.gov The choice of base and solvent is important to ensure efficient reaction and minimize potential side reactions. A variety of bases can be employed, such as sodium hydroxide (B78521), potassium carbonate, or sodium hydride. The reaction is often carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724).

In a multi-step synthesis involving sensitive functional groups, protecting group chemistry may be necessary. For instance, if the hydroxyl groups of a dihydroxytoluene starting material are to be differentiated for sequential halogenation reactions, one of them might be selectively protected. The choice of protecting group would depend on its stability to the subsequent reaction conditions and the ease of its removal later in the synthetic sequence.

Optimized Reaction Conditions for Bromination

The benzylic bromination of 3-chloro-5-fluoro-4-methoxytoluene is a critical step that requires careful optimization to maximize the yield of the desired product while minimizing the formation of byproducts, such as the corresponding dibrominated species or products of aromatic bromination. The electron-donating nature of the methoxy group activates the aromatic ring, making it susceptible to electrophilic attack if the reaction conditions are not carefully controlled.

Reagent Selection and Stoichiometry

N-bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. wikipedia.org The stoichiometry of NBS is a key parameter to control. Typically, a slight excess (e.g., 1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting material. Using a large excess of NBS can lead to the formation of the dibrominated byproduct.

The selection and amount of the radical initiator are also crucial. AIBN and benzoyl peroxide are common initiators, typically used in catalytic amounts (e.g., 0.01 to 0.1 equivalents). The initiator should be chosen based on its decomposition temperature and the desired reaction temperature.

For electron-rich substrates, alternative brominating agents have been explored to improve selectivity. For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid catalyst like zirconium(IV) chloride has been shown to be effective for benzylic bromination while preventing competing aromatic bromination. scientificupdate.com

Table 1: Reagent Stoichiometry in Wohl-Ziegler Bromination

| Reagent | Typical Stoichiometry (equivalents) | Role | Reference |

|---|---|---|---|

| Substrate | 1.0 | Starting Material | wikipedia.org |

| NBS | 1.1 - 1.5 | Bromine Source | wikipedia.org |

| AIBN | 0.01 - 0.1 | Radical Initiator | mychemblog.com |

| Benzoyl Peroxide | 0.01 - 0.1 | Radical Initiator | mychemblog.com |

This table is interactive. You can sort and filter the data.

Solvent Effects and Reaction Medium Considerations

The choice of solvent can significantly influence the outcome of the Wohl-Ziegler bromination. Nonpolar solvents are generally preferred to suppress ionic reaction pathways that could lead to aromatic bromination. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for this reaction. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated.

Acetonitrile has been shown to be a suitable solvent for benzylic bromination, in some cases improving yields and reproducibility compared to chlorinated solvents. researchgate.net For methoxy-substituted substrates, the use of acetonitrile as a solvent with NBS can favor nuclear bromination over benzylic bromination. mdma.ch Therefore, for the target substrate, a nonpolar solvent like cyclohexane (B81311) or trifluorotoluene is likely to be more effective for selective benzylic bromination. masterorganicchemistry.com

The reaction temperature is another critical parameter. The reaction is typically carried out at the reflux temperature of the solvent to ensure thermal decomposition of the radical initiator and efficient propagation of the radical chain reaction. Photochemical initiation using a lamp can also be employed, sometimes allowing for lower reaction temperatures.

Table 2: Solvent Effects on Benzylic Bromination

| Solvent | Polarity | Typical Reaction Temperature | Notes | Reference |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Nonpolar | Reflux (77 °C) | Traditional solvent, toxic | wikipedia.org |

| Acetonitrile (CH₃CN) | Polar Aprotic | Reflux (82 °C) | Can promote nuclear bromination in activated systems | researchgate.netmdma.ch |

| Cyclohexane | Nonpolar | Reflux (81 °C) | Less toxic alternative to CCl₄ | N/A |

| Trifluorotoluene (PhCF₃) | Nonpolar | Reflux (102 °C) | "Green" alternative to CCl₄ | masterorganicchemistry.com |

This table is interactive. You can sort and filter the data.

Temperature and Pressure Control in Bromination Reactions

Temperature and pressure are critical parameters in the free-radical benzylic bromination process. The reaction is typically initiated by heat or light, which generates bromine radicals that abstract a hydrogen atom from the benzylic position. masterorganicchemistry.comrsc.org Careful management of these parameters is essential for controlling the reaction rate, selectivity, and safety.

Temperature: The reaction temperature significantly influences the outcome of benzylic bromination. While traditional methods may require elevated temperatures to initiate the radical chain reaction, this can also lead to an increase in undesired side products. masterorganicchemistry.com For instance, higher temperatures can promote over-bromination, leading to the formation of the di-brominated side product, benzal bromide. rsc.org A patent for benzylic bromination processes suggests a general temperature range of approximately 100°C to 170°C. google.com However, photochemical methods allow the reaction to proceed at much lower temperatures, often around room temperature (e.g., 20°C), which can improve selectivity towards the desired mono-brominated product. rsc.org Precise temperature control is particularly vital for exothermic bromination reactions to prevent thermal runaway. rsc.orgresearchgate.net Studies have shown that increasing the temperature from 20°C to 70°C can shift the product distribution significantly, favoring the formation of the dibrominated compound. rsc.org

Table 1: Effect of Temperature on Benzylic Bromination Selectivity This table illustrates the general impact of temperature on the products of benzyylic bromination reactions based on findings from various studies.

| Temperature Range | Predominant Product | Common Side Products | Initiation Method | Reference |

| Low (e.g., 20-40°C) | Mono-brominated (Benzyl Bromide) | Minimal | Photochemical | rsc.org |

| Moderate (e.g., 70°C) | Increased Di-bromination | Mono-brominated | Photochemical | rsc.org |

| High (e.g., 100-170°C) | Mixture of Mono- and Di-brominated | Ring Bromination, Decomposition | Thermal | google.com |

Pressure: While many benzylic brominations are conducted at atmospheric pressure, controlling the pressure can offer certain advantages. acs.org Applying a slight negative pressure (vacuum) can be beneficial for removing the hydrogen bromide (HBr) gas that is formed as a byproduct during the reaction. google.com The effective removal of HBr from the reaction mixture can help to drive the reaction forward and may prevent potential side reactions that could be catalyzed by the acidic byproduct.

Catalytic Approaches to Benzylic Bromination

To improve the efficiency, selectivity, and mildness of benzylic bromination, various catalytic methods have been developed. These approaches often allow the reaction to proceed under less harsh conditions, with greater control over the product distribution compared to traditional thermal or photochemical initiation without catalysts.

Iron Catalysis: A practical approach involves the use of an iron(II) bromide (FeBr₂) catalyst for site-selective benzylic C-H bromination. sdu.edu.cn This method is effective at a low catalyst loading (e.g., 1 mol%) and proceeds under mild conditions using N-bromosuccinimide (NBS) as the bromine source. sdu.edu.cn The proposed mechanism suggests that FeBr₂ activates NBS, leading to the formation of a succinimide (B58015) radical and FeBr₃. The succinimide radical then abstracts a benzylic hydrogen, and the resulting benzyl radical captures a bromine atom from FeBr₃ to yield the product and regenerate the FeBr₂ catalyst. sdu.edu.cn This system demonstrates good functional group tolerance and high selectivity for mono-bromination. sdu.edu.cn

Lewis Acid Catalysis: Lewis acids can effectively catalyze benzylic bromination, often proceeding through a radical generation pathway under mild conditions. nih.gov Zirconium(IV) chloride (ZrCl₄) has been identified as a highly active catalyst when used with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. nih.govscientificupdate.com This catalytic system selectively promotes bromination on the aromatic side chain without causing bromination of the aromatic ring, a common side reaction with Brønsted acids. nih.gov The reaction can be accelerated by light, confirming the involvement of radical species, and can proceed efficiently even at low temperatures. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a modern and mild alternative for activating brominating agents. rsc.org Organic dyes, such as erythrosine B, can serve as photocatalysts, activating NBS under visible light irradiation. rsc.orgnih.gov This method is notable for its high regioselectivity and short reaction times. The photocatalytic pathway is believed to involve a single-electron oxidation of NBS by the photoexcited catalyst, which enhances the electrophilicity of the bromine atom and can divert the reaction away from competing radical pathways that might occur under direct irradiation. nih.gov Other photocatalytic systems may employ organocatalysts like trityl cation in combination with a light source to achieve chemoselective benzylic bromination. mdpi.com

Table 2: Comparison of Catalytic Approaches to Benzylic Bromination This table summarizes and compares different catalytic systems used for benzylic bromination.

| Catalytic System | Typical Catalyst | Brominating Agent | Key Advantages | Reference |

| Iron Catalysis | Iron(II) bromide (FeBr₂) | N-bromosuccinimide (NBS) | Mild conditions, high site-selectivity, low catalyst loading. | sdu.edu.cn |

| Lewis Acid Catalysis | Zirconium(IV) chloride (ZrCl₄) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | High catalytic activity, avoids aromatic ring bromination. | nih.gov |

| Photoredox Catalysis | Erythrosine B / Trityl Cation | N-bromosuccinimide (NBS) | Mild visible-light conditions, high regioselectivity, short reaction times. | nih.govmdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates

Following the synthesis, a crucial step is the purification and isolation of 3-chloro-5-fluoro-4-methoxybenzyl bromide from the crude reaction mixture, which may contain unreacted starting material, the di-brominated byproduct, the brominating agent, and other impurities. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Washing and Extraction: A common initial purification step involves washing the crude product with various aqueous solutions. Washing with a solution of sodium bicarbonate or sodium carbonate can neutralize and remove acidic byproducts like HBr. reddit.com Further washing with water helps remove any remaining water-soluble impurities. Sometimes, a wash with a reducing agent solution, such as sodium bisulfite, is used to remove excess bromine. The organic layer containing the product is then separated, dried over an agent like magnesium sulfate or sodium sulfate, and the solvent is removed. reddit.com

Crystallization and Recrystallization: If the target benzyl bromide is a solid at room temperature, crystallization or recrystallization is a highly effective purification method. researchgate.net This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). For some substituted benzyl bromides, recrystallization from a mixed solvent system (e.g., ethyl acetate/chloroform/methanol) has been shown to yield high-purity products. google.com

Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities. researchgate.net The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or solvent mixture (eluent) is passed through. Components of the mixture travel down the column at different rates, allowing for their separation. For benzyl bromides, which are often non-polar, a non-polar eluent system is typically used. nih.gov In some cases, passing the crude product through a simple plug of basic alumina (B75360) can effectively remove certain impurities. reddit.com

Distillation: For liquid benzyl bromides that are thermally stable, distillation under reduced pressure (vacuum distillation) is a viable purification method. researchgate.net This process separates compounds based on differences in their boiling points. Lowering the pressure reduces the boiling point, which helps to prevent thermal decomposition of the product during purification. reddit.comresearchgate.net However, this method can be problematic for thermally unstable compounds or those prone to polymerization at elevated temperatures. google.com

Table 3: Summary of Purification Techniques for Benzyl Bromides This table outlines common purification methods for benzyl bromide derivatives and their primary applications.

| Technique | Description | Primary Application | Reference |

| Washing/Extraction | Use of aqueous solutions (e.g., NaHCO₃) to remove acidic or water-soluble impurities. | Initial work-up of the crude reaction mixture. | reddit.com |

| Recrystallization | Dissolving the crude solid in a hot solvent and cooling to form pure crystals. | Purification of solid benzyl bromide derivatives. | google.com |

| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. | Isolation of pure product from complex mixtures or closely related byproducts. | researchgate.netnih.gov |

| Vacuum Distillation | Separation of liquids based on boiling points at reduced pressure. | Purification of thermally stable, liquid benzyl bromides. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 Fluoro 4 Methoxybenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 3-chloro-5-fluoro-4-methoxybenzyl bromide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a thorough structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the benzylic methylene (B1212753) protons. The aromatic region is expected to show two doublets, a result of the coupling between the fluorine atom and the adjacent aromatic protons. The methoxy group should appear as a singlet, and the benzylic protons, adjacent to the bromine atom, are also anticipated to be a singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | ~7.15 | d | J(H,F) ≈ 2.0 |

| Ar-H | ~6.95 | d | J(H,F) ≈ 4.0 |

| -OCH₃ | ~3.90 | s | - |

| -CH₂Br | ~4.45 | s | - |

| Note: Predicted data is generated based on established principles of NMR spectroscopy. Actual experimental values may vary. |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum is predicted to show eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring, the methoxy carbon, and the benzylic carbon. The aromatic carbons will exhibit chemical shifts influenced by the attached substituents (chloro, fluoro, methoxy, and bromomethyl groups). The carbon directly bonded to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-Cl | ~120 | d | J(C,F) ≈ 5 |

| C-F | ~155 | d | J(C,F) ≈ 250 |

| C-OCH₃ | ~148 | d | J(C,F) ≈ 10 |

| C-CH₂Br | ~135 | s | - |

| Ar-CH | ~115 | d | J(C,F) ≈ 20 |

| Ar-CH | ~112 | d | J(C,F) ≈ 2 |

| -OCH₃ | ~56 | s | - |

| -CH₂Br | ~32 | s | - |

| Note: Predicted data is generated based on established principles of NMR spectroscopy. Actual experimental values may vary. |

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom, and its multiplicity would arise from couplings to the neighboring aromatic protons.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | ~ -125 | dd | J(F,H) ≈ 4.0, J(F,H) ≈ 2.0 |

| Note: Predicted data is generated based on established principles of NMR spectroscopy. Actual experimental values may vary. |

Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this molecule, correlations would be expected between the two aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would confirm the assignments of the protonated aromatic carbons and the benzylic and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in piecing together the entire molecular structure. For instance, correlations would be expected from the methoxy protons to the adjacent aromatic carbon, and from the benzylic protons to the ipso-carbon of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of a compound. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₈H₇BrClFO. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Predicted HRMS Data

| Molecular Formula | Calculated Monoisotopic Mass (m/z) |

| C₈H₇⁷⁹Br³⁵ClFO | 251.9353 |

| C₈H₇⁸¹Br³⁵ClFO | 253.9332 |

| C₈H₇⁷⁹Br³⁷ClFO | 253.9323 |

| C₈H₇⁸¹Br³⁷ClFO | 255.9303 |

| Note: The calculated masses correspond to the [M]⁺ ion. The isotopic distribution will show a characteristic pattern due to the presence of Br and Cl. |

Fragmentation Pattern Analysis for Structural Connectivity

A detailed analysis of the fragmentation pattern of this compound under mass spectrometry is not available in the reviewed literature. Typically, for a substituted benzyl (B1604629) bromide, one would expect to observe a molecular ion peak, along with fragment ions resulting from the loss of the bromine atom to form a stable benzyl cation. Further fragmentation of this cation would likely involve the loss of substituents from the aromatic ring, providing valuable information about the compound's structural connectivity. However, without experimental data, a specific fragmentation pathway cannot be described.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental infrared spectroscopic data for this compound has not been found in public databases or scholarly articles. A theoretical analysis would predict characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C-O stretching for the ether linkage, C-Cl and C-F stretching vibrations, and vibrations associated with the bromomethyl group. The precise frequencies of these vibrations would be influenced by the electronic effects of the substituents on the benzene ring.

Raman Spectroscopy for Aromatic Ring Vibrations

No experimental Raman spectra for this compound are publicly available. Raman spectroscopy would be a valuable tool for characterizing the vibrations of the aromatic ring, as these are often strong and well-defined in the Raman spectrum. The substitution pattern on the benzene ring would give rise to a characteristic set of bands that could be used for structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Data Analysis

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive information about its crystal system, space group, and unit cell dimensions.

Molecular Geometry and Conformation in the Crystalline State

Without crystallographic data, a definitive description of the molecular geometry and conformation of this compound in the solid state is not possible. This would include precise bond lengths, bond angles, and torsion angles, which would reveal the three-dimensional arrangement of the atoms in the molecule and the packing of the molecules within the crystal lattice.

Reactivity and Transformational Pathways of 3 Chloro 5 Fluoro 4 Methoxybenzyl Bromide

Metal-Mediated Cross-Coupling Reactions

The carbon-bromine bond in 3-Chloro-5-fluoro-4-methoxybenzyl bromide is a key functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium catalysts are exceptionally versatile for coupling benzylic halides with a wide array of partners. The general mechanism involves an oxidative addition of the benzyl (B1604629) bromide to a Pd(0) species, followed by transmetalation (for Suzuki, Sonogashira, Negishi) or migratory insertion (for Heck), and concluding with a reductive elimination step to release the product and regenerate the Pd(0) catalyst. researchgate.net

Suzuki-Miyaura Coupling : This reaction couples the benzyl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov It is a powerful method for forming diarylmethane structures. For this compound, this would involve coupling with various aryl or vinyl boronic acids. rsc.orgrsc.org

Heck Reaction : The Heck reaction typically involves the coupling of an organic halide with an alkene. orientjchem.org While more common with aryl and vinyl halides, benzylic halides can also participate, leading to the formation of substituted alkenes.

Sonogashira Coupling : This reaction forms a C-C bond between the benzyl bromide and a terminal alkyne. acs.org It is usually catalyzed by palladium and a copper co-catalyst, although copper-free versions exist. organic-chemistry.org This would provide a route to substituted benzyl alkynes.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the coupling partner. It is known for its high functional group tolerance and reactivity.

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Benzyl Halides This table provides representative conditions for various Pd-catalyzed reactions using benzyl halides as substrates, illustrating potential synthetic routes for the title compound.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |

| Suzuki-Miyaura | Arylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | nih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | orientjchem.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene (B28343) | acs.org |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | (None) | THF | researchgate.net |

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based systems. researchgate.net Copper catalysts can effectively mediate the formation of C-C, C-N, C-O, and C-S bonds. For this compound, several copper-catalyzed transformations are feasible.

Coupling with Organoboron Reagents : Copper catalysts, often in conjunction with nitrogen-based ligands, can promote Suzuki-Miyaura-type couplings between benzyl bromides and arylboronic acids to synthesize diarylmethanes. researchgate.net

Coupling with Terminal Alkynes : In reactions analogous to the Sonogashira coupling, copper salts can directly catalyze the benzylation of terminal alkynes, providing a straightforward route to propargyl arenes. rsc.org

Coupling with Heteroatom Nucleophiles : Copper catalysis is widely used for Ullmann-type reactions, coupling organic halides with amines, phenols, and thiols. More recently, methods for coupling with nucleophiles like sulfonyl hydrazides have been developed, offering a pathway to benzyl sulfones. ynu.edu.cn

Table 4: Examples of Copper-Catalyzed Cross-Coupling of Benzyl Bromides This table showcases the versatility of copper catalysis in forming various bond types from benzyl bromide precursors.

| Coupling Partner | Catalyst | Ligand/Additive | Base | Product Type | Reference |

| Arylboronic Acid | Cu(OAc)₂ | 1,10-phenanthroline | K₃PO₄ | Diarylalkane | researchgate.net |

| Terminal Alkyne | CuI | DBU | DBU | Benzyl Alkyne | rsc.org |

| Sulfonyl Hydrazide | CuI | TBHP (oxidant) | K₂CO₃ | Benzyl Sulfone | ynu.edu.cn |

Arylzinc Reagent Interactions and Cine Substitution Pathways

The interaction of this compound with zinc metal would be expected to generate an organozinc reagent, specifically 3-chloro-5-fluoro-4-methoxybenzylzinc bromide. Organozinc halides, or Reformatsky reagents, are valuable intermediates in organic synthesis, known for their moderate reactivity and functional group tolerance. The formation of such a reagent would proceed via oxidative insertion of zinc into the carbon-bromine bond, a common method for preparing organozinc compounds from alkyl or benzyl halides.

Once formed, this benzylzinc reagent would serve as a nucleophile, capable of participating in various cross-coupling reactions. For instance, in the presence of a palladium or nickel catalyst, it could undergo Negishi coupling with aryl, vinyl, or acyl halides to form new carbon-carbon bonds.

Table 1: Predicted Products of Negishi Coupling with 3-chloro-5-fluoro-4-methoxybenzylzinc bromide

| Coupling Partner (R-X) | Catalyst | Predicted Product |

|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | 3-Chloro-5-fluoro-4-methoxy-1,1'-biphenyl |

| Vinyl bromide | Pd(OAc)₂/SPhos | 1-(3-Chloro-5-fluoro-4-methoxybenzyl)ethene |

This table is predictive and based on the general reactivity of organozinc reagents in Negishi cross-coupling reactions.

Cine substitution is a type of nucleophilic aromatic substitution where the incoming group attaches to a different carbon atom than the one bearing the leaving group, typically adjacent to it. This pathway almost invariably proceeds through an aryne (benzyne) intermediate, which is formed from an aryl halide (not a benzyl halide) under the influence of a very strong base like sodium amide. Given that this compound is a benzyl bromide, it lacks the appropriate structure to form an aryne intermediate at the aromatic ring under typical cine substitution conditions. Therefore, cine substitution is not a plausible reaction pathway for this molecule.

Mechanistic Considerations in Transition Metal Catalysis

The benzylic bromide moiety of this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. The mechanism for these reactions generally follows a catalytic cycle involving oxidative addition, transmetalation (if applicable), and reductive elimination.

In a typical palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling, the initial step is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the benzyl bromide. This step is generally facile due to the relatively weak C-Br bond and the stability of the resulting benzyl-palladium(II) complex. This intermediate would then undergo transmetalation with an organoboron (Suzuki) or organotin (Stille) reagent, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The primary halide nature of the benzyl bromide favors SN2-type pathways in these catalytic cycles. The presence of electron-withdrawing halogen substituents on the ring may slightly influence the rate of oxidative addition.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Further substitution on the aromatic ring of this compound would proceed via an electrophilic aromatic substitution (EAS) mechanism. The feasibility and regiochemical outcome of such reactions are dictated by the electronic effects of the substituents already present on the ring. masterorganicchemistry.com

Regioselectivity Directed by Existing Substituents

The regioselectivity of an EAS reaction on this molecule is determined by the interplay of the three substituents: methoxy (B1213986) (-OCH₃), fluoro (-F), and chloro (-Cl).

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho, para-director.

The directing effects of these groups are summarized below:

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -OCH₃ | C4 | +R >> -I | Strongly Activating | ortho (to C4) |

| -F | C5 | -I > +R | Deactivating | ortho, para (to C5) |

The powerful activating and directing effect of the methoxy group at C4 is expected to dominate. It directs incoming electrophiles to its ortho positions, which are C3 and C5. Since these positions are already occupied by the chloro and fluoro groups, respectively, substitution is sterically hindered and electronically disfavored. The next most likely positions for attack would be directed by the halogens. The chloro group at C3 directs to C2 and C4 (blocked), and the fluoro group at C5 directs to C6 and C4 (blocked). Therefore, the most probable position for electrophilic attack is the C2 position, which is ortho to the chloro group, and the C6 position, which is ortho to the fluoro group. Between these, the C2 position is likely favored due to less steric hindrance from the adjacent methoxy group compared to the benzyl bromide group.

Competitive Halogenation and Alkylation Reactions

Given the activated nature of the anisole (B1667542) ring system, competitive reactions like further halogenation or alkylation could occur under appropriate conditions.

Halogenation: In the presence of a halogen (e.g., Br₂) and a Lewis acid catalyst, halogenation of the aromatic ring could occur. masterorganicchemistry.com Based on the regiochemical analysis above, the bromine would likely add at the C2 or C6 position.

Alkylation: The molecule itself can act as an alkylating agent in a Friedel-Crafts-type reaction. In the presence of a Lewis acid, the benzyl bromide can form a resonance-stabilized benzylic carbocation, which can then alkylate another aromatic molecule. pearson.com Self-alkylation, where one molecule alkylates another, is a possibility, leading to polymeric material.

Reductive Transformations and Dehalogenation Studies

This compound is susceptible to various reductive transformations. The most labile bond under reductive conditions is the benzylic carbon-bromine bond.

Reductive dehalogenation of the benzyl bromide moiety to a methyl group can be achieved using several methods. organic-chemistry.org A common approach is catalytic hydrogenation, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgcolab.ws Other reducing systems, such as phosphonic acid (H₃PO₃) with iodine, have also been shown to effectively reduce benzyl halides. rsc.orgrsc.org

Table 3: Potential Reductive Dehalogenation Reactions

| Reagents | Bond(s) Reduced | Product |

|---|---|---|

| H₂ (1 atm), Pd/C, neutral conditions | C-Br | 3-Chloro-5-fluoro-4-methoxytoluene |

| H₃PO₃ / I₂ | C-Br | 3-Chloro-5-fluoro-4-methoxytoluene |

The C-Cl and C-F bonds on the aromatic ring are significantly stronger and less reactive towards reduction than the C-Br bond of the benzyl group. Selective reduction of the benzyl bromide in the presence of aryl chlorides is well-established. organic-chemistry.orgcolab.ws Reduction of the aryl chloride would require more forcing conditions, while reduction of the aryl fluoride (B91410) is very difficult and requires specialized catalysts.

Oxidative Stability and Reaction with Oxidizing Agents

The benzyl bromide group is generally stable to mild oxidizing agents. However, the molecule contains other sites susceptible to oxidation. The methoxy group, being electron-donating, activates the ring and could make it more susceptible to oxidative degradation under harsh conditions.

The most likely site of oxidation is the benzylic carbon. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially oxidize the benzylic position. However, the primary reaction would likely be the oxidation of the corresponding toluene derivative (formed after reduction of the bromide). If 3-chloro-5-fluoro-4-methoxytoluene were subjected to strong oxidation, it would be converted to 3-chloro-5-fluoro-4-methoxybenzoic acid. Direct oxidation of the benzyl bromide is less common but could lead to the corresponding benzaldehyde (B42025) under specific conditions, though hydrolysis and other side reactions would be competitive.

Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 5 Fluoro 4 Methoxybenzyl Bromide

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For a compound like 3-chloro-5-fluoro-4-methoxybenzyl bromide, which is a primary benzylic halide, nucleophilic substitution reactions are a major class of transformations. These can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or concurrently. researchgate.netquora.comchemistry.coach The specific pathway is highly sensitive to the reaction conditions, including the nucleophile, solvent, and temperature. libretexts.org

The determination of the rate law is the first step in distinguishing between SN1 and SN2 mechanisms. An SN1 reaction exhibits first-order kinetics, with the rate dependent only on the concentration of the substrate (Rate = k[R-Br]). masterorganicchemistry.commasterorganicchemistry.comfiveable.me In contrast, an SN2 reaction is second-order, with the rate being dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Br][Nu]). masterorganicchemistry.comfiveable.me For reactions of this compound, the observed rate law would be determined by systematically varying the concentrations of the benzyl (B1604629) bromide and the nucleophile while monitoring the reaction progress.

Kinetic isotope effects (KIEs) offer deeper insight into the rate-determining step of a reaction. libretexts.org For instance, substituting the benzylic hydrogens with deuterium (B1214612) (α-deuterium KIE) can help differentiate between SN1 and SN2 pathways. A small normal KIE (kH/kD > 1) is typically observed for SN2 reactions, while a more significant normal KIE is characteristic of SN1 reactions, reflecting the change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate. princeton.eduacs.org The magnitude of the KIE can also provide information about the transition state structure. acs.org

Table 1: Expected Kinetic Isotope Effects for Nucleophilic Substitution of a Benzyl Bromide

| Reaction Type | Isotopic Substitution | Expected kH/kD | Rationale |

|---|---|---|---|

| SN1 | α-deuterium | > 1.10 | Loosening of C-H(D) bending vibrations in the transition state leading to the sp2-hybridized carbocation. |

The temperature dependence of the reaction rate constant allows for the determination of activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide valuable information about the energy profile and the molecularity of the rate-determining step.

Table 2: Typical Activation Parameters for Nucleophilic Substitution Reactions of Benzyl Bromides

| Parameter | SN1 Reaction | SN2 Reaction |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | Generally higher | Generally lower |

| ΔS‡ (Entropy of Activation) | ~ 0 or slightly positive | Negative |

For this compound, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups complicates predictions. libretexts.orgmasterorganicchemistry.com However, experimental determination of these parameters would be crucial in dissecting the electronic and steric effects on the transition state.

Reaction Intermediate Characterization and Detection

The primary intermediate in an SN1 reaction of a benzyl bromide is a benzylic carbocation. libretexts.orgpearson.combyjus.com The stability of this carbocation is a key factor in determining the feasibility of the SN1 pathway. libretexts.org The benzylic carbocation derived from this compound would be stabilized by resonance delocalization of the positive charge into the benzene (B151609) ring. libretexts.org The methoxy (B1213986) group, being a strong electron-donating group through resonance, would significantly stabilize the carbocation, while the electron-withdrawing inductive effects of the chloro and fluoro groups would have a destabilizing influence.

Direct detection of such transient intermediates can be achieved using spectroscopic techniques under specific conditions, such as in superacid media or through flash photolysis experiments. acs.orgresearchgate.net Computational studies can also provide valuable insights into the structure and stability of these carbocation intermediates. nih.gov In the absence of direct observation, the formation of a carbocation intermediate can be inferred from the stereochemical outcome of the reaction (racemization) and the observation of rearrangement products, although rearrangements are less common with simple benzyl systems. libretexts.org

Transition State Analysis and Reaction Coordinate Mapping

The transition state represents the highest energy point along the reaction coordinate and is a critical species in determining the reaction rate. While transition states are fleeting and cannot be directly observed, their structures can be inferred from experimental data and, more directly, modeled using computational chemistry. researchgate.net

For the SN2 reaction of this compound, the transition state would have a trigonal bipyramidal geometry at the benzylic carbon, with the nucleophile and the leaving bromide group occupying the axial positions. For the SN1 reaction, the transition state would resemble the carbocation intermediate.

Computational methods, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.netacs.org This allows for a detailed understanding of the reaction coordinate and the factors that influence the activation barrier. Such studies on substituted benzyl bromides have shown that electron-donating groups tend to lead to looser SN2 transition states, while electron-withdrawing groups result in tighter transition states. researchgate.net

Elucidation of Catalytic Cycles in Metal-Mediated Reactions

Substituted benzyl bromides, including potentially this compound, can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. researchgate.net In these reactions, the benzyl bromide serves as an electrophilic partner. The elucidation of the catalytic cycle is crucial to understanding and optimizing these transformations.

A typical palladium-catalyzed cross-coupling reaction involving a benzyl bromide would proceed through a series of steps:

Oxidative Addition: The benzyl bromide adds to a low-valent metal center (e.g., Pd(0)) to form a higher-valent organometallic intermediate (e.g., a benzyl-Pd(II)-bromide complex).

Transmetalation (for Suzuki and Stille reactions) or Migratory Insertion (for Heck reactions): The organic group from the nucleophilic partner is transferred to the palladium center, or the benzyl group migrates to a coordinated alkene.

Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, forming the final product and regenerating the low-valent catalyst. organic-chemistry.orglookchem.com

Mechanistic studies of these catalytic cycles often involve a combination of kinetic analysis, isolation and characterization of catalytic intermediates, and computational modeling. For reactions involving this compound, the electronic properties of the substituents would influence the rates of the individual steps in the catalytic cycle. For instance, the electron-withdrawing groups might facilitate the initial oxidative addition step.

Computational Chemistry and Theoretical Studies of 3 Chloro 5 Fluoro 4 Methoxybenzyl Bromide

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic structure and geometry of a molecule. These theoretical methods provide insights that are complementary to experimental data and are crucial for predicting molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Chloro-5-fluoro-4-methoxybenzyl bromide, a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. This geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

A thorough study would present these optimized geometric parameters in a data table. However, no such study has been published for this specific compound.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

A computational analysis would typically provide the energies of these orbitals and visualize their electron density distributions. This information helps in understanding the sites most susceptible to electrophilic and nucleophilic attack. As of now, this analysis for this compound is not available in the literature.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

The generation of an ESP map for this compound would provide significant insights into its intermolecular interactions and reactive sites. Regrettably, no such map has been published.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be used to interpret and assign experimental spectra.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can confirm the proposed structure of the molecule.

A detailed study would present a table comparing the calculated and experimental chemical shifts for each proton and carbon atom in this compound. This information is currently not available.

Vibrational Frequency Analysis for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency analysis can predict the vibrational modes of a molecule, which appear as peaks in the IR and Raman spectra. These calculated frequencies and their corresponding vibrational assignments (e.g., stretching, bending) are invaluable for interpreting experimental spectra.

A comprehensive analysis would include a data table listing the calculated and experimental vibrational frequencies and their assignments for this compound. Such data has not been documented in the available scientific literature.

Mechanistic Insights from Computational Modeling

Computational modeling offers profound insights into the chemical reactivity of this compound, particularly for nucleophilic substitution reactions at the benzylic carbon. stackexchange.comyoutube.com These reactions are fundamental in synthetic chemistry, and understanding their mechanisms is crucial for controlling reaction outcomes. The substituents on the benzene (B151609) ring—chloro, fluoro, and methoxy (B1213986) groups—exert significant electronic effects that modulate the reactivity of the benzylic bromide. scm.comresearchgate.net

A primary application of computational chemistry is the elucidation of reaction mechanisms through the characterization of transition states (TS). For this compound, a key reaction is the S_N2 (Substitution Nucleophilic Bimolecular) reaction, where a nucleophile attacks the benzylic carbon, and the bromide ion acts as a leaving group. oregonstate.eduschrodinger.com

Using quantum mechanical methods like Density Functional Theory (DFT), the geometry of the transition state for a given S_N2 reaction can be optimized. researchgate.net In this state, the nucleophile is partially bonded to the carbon atom, while the carbon-bromine bond is partially broken. oregonstate.edu The substituents on the aromatic ring influence the stability of this transition state. Electron-withdrawing groups, such as chloro and fluoro, can affect the electrostatic potential at the reaction center, influencing the interaction with the incoming nucleophile. researchgate.netbris.ac.uk

The Gibbs Free Activation Energy (ΔG‡) is a critical parameter calculated from the energy difference between the reactants and the transition state. researchgate.net It determines the reaction rate. A lower ΔG‡ corresponds to a faster reaction. For this compound, DFT calculations could be employed to compute this value for reactions with various nucleophiles. The results would likely show how the combined electronic effects of the substituents modulate the energy barrier.

Illustrative Data: Calculated Activation Energies for an S_N2 Reaction

The following table presents hypothetical DFT-calculated activation energy data for the S_N2 reaction of this compound with a generic nucleophile (Nu⁻). This data illustrates the kind of results a computational study would yield.

| Parameter | Value (kcal/mol) |

| Electronic Energy of Activation (ΔE‡) | 18.5 |

| Enthalpy of Activation (ΔH‡) | 17.9 |

| Gibbs Free Activation Energy (ΔG‡) | 22.3 |

Note: These values are illustrative and represent typical magnitudes for S_N2 reactions of substituted benzyl (B1604629) bromides. researchgate.netoregonstate.edu

To fully understand a reaction's progress from reactants to products, chemists perform Potential Energy Surface (PES) scans. uni-muenchen.deq-chem.com A relaxed PES scan involves systematically changing a specific geometric coordinate—such as the distance between the incoming nucleophile and the benzylic carbon—while optimizing the remaining geometry of the molecule at each step. q-chem.comreadthedocs.io

This process maps out the minimum energy path for the reaction, identifying key points such as reactant complexes, the transition state, and product complexes. uni-muenchen.deresearchgate.net For this compound, a PES scan of an S_N2 reaction would visualize the energy changes as the nucleophile approaches. The peak of this energy profile corresponds to the transition state, and the energy value at this peak is the activation barrier. uni-muenchen.de Such scans are crucial for confirming that a located transition state indeed connects the desired reactants and products and for identifying any intermediate steps in the reaction mechanism. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics is excellent for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule and its interactions with a solvent over time. researchgate.netresearchgate.net MD simulations model the movements of atoms by applying classical mechanics, providing a dynamic picture of the molecule's behavior. jafmonline.net

For this compound, key areas of conformational flexibility include the rotation around the C_aryl-C_benzyl bond and the C_aryl-O bond of the methoxy group. The preferred orientations (conformers) of these groups are influenced by steric hindrance and electronic interactions between the substituents. MD simulations can reveal the most stable conformations and the energy barriers between them by sampling the conformational landscape over time. acs.org

Furthermore, MD simulations are instrumental in studying solvent effects. The behavior of this compound can change dramatically in different solvents. rsc.org Simulations can model the explicit interactions between the solute molecule and individual solvent molecules (e.g., water, methanol, or a nonpolar solvent like toluene). nih.govopenrepository.com This can reveal how the solvent stabilizes certain conformations or influences the reaction pathway by solvating reactants and transition states differently. nih.gov For instance, polar solvents would be expected to strongly solvate the dipole moment of the molecule, potentially influencing the orientation of the methoxy group and the accessibility of the benzylic carbon to nucleophilic attack. nih.gov

Illustrative Data: Solvent Interaction Analysis from MD Simulations

This table provides a hypothetical summary of results from an MD simulation, illustrating how solvent molecules might structure themselves around the functional groups of the target molecule.

| Functional Group | Solvent | Average Number of Solvent Molecules (within 3.5 Å) | Predominant Interaction Type |

| Methoxy (-OCH₃) | Water | 3.1 | Hydrogen Bonding (with Oxygen) |

| Bromomethyl (-CH₂Br) | Water | 2.5 | Dipole-Dipole |

| Methoxy (-OCH₃) | Toluene (B28343) | 4.2 | van der Waals |

| Bromomethyl (-CH₂Br) | Toluene | 3.8 | van der Waals |

Note: This data is hypothetical and serves to illustrate the type of insights gained from MD simulations regarding solvent interactions. researchgate.netjafmonline.net

Role as a Key Building Block for Pharmaceutical Intermediates

The structural motifs present in this compound make it an important intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce a substituted benzyl group into a molecule is particularly useful in drug discovery and development.

Synthesis of Substituted Aryl Ethers

This compound is utilized in the synthesis of substituted aryl ethers. These reactions typically proceed via a Williamson ether synthesis, where the benzyl bromide reacts with a phenol (B47542) or an alkoxide. The resulting aryl benzyl ether moiety is a common scaffold in a variety of biologically active compounds. The presence of the electron-withdrawing chloro and fluoro groups on the benzyl ring can influence the reactivity of the benzylic bromide and the properties of the resulting ether.

The synthesis of aryl ethers using benzyl halides is a well-established method in organic chemistry. This reaction involves the nucleophilic substitution of the bromide ion by a phenoxide ion. The general scheme for this reaction is as follows:

Reaction Scheme for Aryl Ether Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Incorporation into Nitrogen Heterocycles (e.g., Pyridines, Thiazoles, Indoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. This compound serves as a key reagent for introducing the 3-chloro-5-fluoro-4-methoxybenzyl group into these heterocyclic systems. This is often achieved by N-alkylation of the heterocycle, where a nitrogen atom acts as the nucleophile, displacing the bromide. This modification can significantly impact the pharmacological properties of the parent heterocycle, including its binding affinity to biological targets and its metabolic stability.

For instance, the quinazoline (B50416) scaffold is found in many biologically active molecules, and derivatives of N-(3-chloro-4-fluorophenyl)quinazolin-4-amine are used in cancer treatment. researchgate.net The synthesis of such complex molecules can involve the use of substituted benzyl halides to build the desired molecular framework. researchgate.net

Utility in Agrochemical Synthesis

The development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. This compound and related structures are valuable intermediates in the synthesis of modern pesticides.

Precursor to Herbicidal Active Ingredients

Substituted benzyl compounds are integral to the structure of many herbicides. The specific substitution pattern of this compound can be found in precursors to complex herbicidal molecules. For example, related structures are used in the synthesis of arylpicolinate herbicides, which are a class of synthetic auxin herbicides. corteva.com One such herbicide, florpyrauxifen-benzyl, contains a substituted phenyl group that is structurally related to the 3-chloro-5-fluoro-4-methoxyphenyl moiety. The synthesis of these herbicides often involves cross-coupling reactions where a boronic acid or ester derivative of the substituted phenyl ring is coupled with a heterocyclic partner. google.com

Formation of Insecticidal or Fungicidal Scaffolds

The incorporation of the 3-chloro-5-fluoro-4-methoxybenzyl group can also be a key step in the synthesis of novel insecticides and fungicides. The presence of halogen atoms and a methoxy group can enhance the lipophilicity and metabolic stability of the final product, which are important properties for effective pest control agents. While specific examples directly using this compound for insecticides or fungicides are not prevalent in the provided search results, the general utility of halogenated and methoxylated benzyl moieties in agrochemical design is well-established. For example, trifluoromethylpyridines, which are key structural motifs in many agrochemicals, are synthesized from precursors that undergo halogenation and other modifications. nih.gov

Application as a Protecting Group in Multistep Syntheses (e.g., Related Benzyl Ethers)

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," certain reactive sites to prevent unwanted side reactions. Benzyl ethers are commonly used as protecting groups for alcohols due to their stability under a wide range of reaction conditions and their relatively mild removal.

While this compound itself is primarily a building block, the concept of using substituted benzyl groups as protecting groups is highly relevant. The electronic properties of the substituents on the benzyl ring can be fine-tuned to alter the stability of the protecting group. For instance, electron-withdrawing groups, such as chloro and fluoro, can increase the stability of the benzyl ether towards acidic and oxidative conditions. nih.gov

A related example is the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which has been developed as a protecting group for alcohols. nih.gov This protecting group is introduced using the corresponding benzyl bromide and can be removed under specific desilylation conditions. nih.gov The fluoro substituent in this system provides enhanced stability to oxidizing conditions, making it compatible with the removal of other protecting groups like the p-methoxybenzyl (PMB) ether. nih.gov This principle of tuning the stability of a benzyl ether protecting group through substitution is a key strategy in multistep organic synthesis.

Orthogonality with Other Protecting Groups

The concept of orthogonality in the context of protecting groups is of paramount importance in the assembly of complex molecules. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others. The electronic properties of the 3-chloro-5-fluoro-4-methoxybenzyl group, influenced by the presence of both electron-donating (methoxy) and electron-withdrawing (chloro and fluoro) substituents, suggest a unique reactivity profile that can be exploited to achieve orthogonality with other commonly used protecting groups.

The stability of the CFMB group is anticipated to be greater than that of the more common p-methoxybenzyl (PMB) group towards certain oxidative and acidic conditions. The electron-withdrawing halogen substituents decrease the electron density of the aromatic ring, making it less susceptible to oxidative cleavage. This enhanced stability allows for the selective removal of more labile protecting groups in the presence of a CFMB ether.

Table 1: Predicted Orthogonality of the 3-Chloro-5-fluoro-4-methoxybenzyl (CFMB) Group with Other Protecting Groups

| Protecting Group | Typical Cleavage Conditions | Predicted Compatibility with CFMB Group |

| p-Methoxybenzyl (PMB) | Oxidative (DDQ, CAN) | Orthogonal: PMB can be cleaved oxidatively while CFMB remains intact. |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Not Orthogonal: Both groups are susceptible to hydrogenolysis. |

| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | Fluoride (B91410) sources (TBAF), Acid | Orthogonal: Silyl ethers can be removed with fluoride ions or mild acid without affecting the CFMB group. |

| Acetals (e.g., MOM, THP) | Mild Acid | Potentially Orthogonal: CFMB is expected to be more stable to mild acid than acetals. |

| Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) | Potentially Orthogonal: The relative stability would depend on the specific acidic conditions. |

This table is based on predicted reactivity from the known behavior of substituted benzyl ethers.

Research on related substituted benzyl ethers supports these predictions. For instance, studies have shown that electron-withdrawing groups on the benzyl ring increase stability towards oxidative cleavage reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This principle suggests that a molecule bearing both a PMB and a CFMB ether could be selectively deprotected at the PMB-protected hydroxyl group using DDQ, leaving the CFMB ether untouched. This orthogonality is highly valuable in the sequential elaboration of different parts of a complex molecule.

Furthermore, the CFMB group is expected to be stable under conditions used to remove many silyl ethers, such as tetrabutylammonium (B224687) fluoride (TBAF). This allows for the unmasking of a silyl-protected alcohol for further reaction while a CFMB-protected alcohol remains shielded.

Selective Cleavage Conditions and Method Development

The development of selective cleavage conditions for the 3-chloro-5-fluoro-4-methoxybenzyl group is crucial for its utility as a protecting group. While being more robust than a PMB group, the CFMB group can still be removed under specific conditions that are distinct from those used for a simple benzyl group.

The presence of the methoxy group, despite the deactivating halogens, still allows for eventual oxidative cleavage under more forcing conditions than those required for PMB ethers. This could involve stronger oxidants or higher reaction temperatures.

More significantly, the CFMB group is susceptible to cleavage under various reductive and strongly acidic conditions.

Reductive Cleavage: Similar to standard benzyl ethers, the CFMB group can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). However, this method lacks orthogonality with other benzyl-type protecting groups. Dissolving metal reductions (e.g., Na/NH₃) can also be employed for the cleavage of benzyl ethers and would likely be effective for the CFMB group.

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or Lewis acids, can be used to cleave benzyl ethers. The electron-withdrawing nature of the chloro and fluoro substituents in the CFMB group increases its stability towards acid compared to the PMB group. This differential stability can be exploited for selective deprotection. For instance, milder acidic conditions that would cleave a PMB ether may leave a CFMB ether intact. However, stronger acidic conditions, potentially in the presence of a cation scavenger like anisole (B1667542) or 1,3,5-trimethoxybenzene, can be developed for the efficient removal of the CFMB group.

Table 2: Potential Cleavage Methods for the 3-Chloro-5-fluoro-4-methoxybenzyl (CFMB) Group

| Method | Reagents | Comments |

| Oxidative Cleavage | Stronger oxidants (e.g., CAN, DDQ under forcing conditions) | Expected to require harsher conditions than for PMB cleavage. |

| Reductive Cleavage | H₂, Pd/C; Na/NH₃ | Effective, but not orthogonal to other benzyl-type ethers. |

| Acidic Cleavage | Strong Brønsted acids (e.g., TFA); Lewis acids (e.g., BCl₃, SnCl₄) | Conditions can be tuned for selectivity based on the acid strength and scavengers used. |

The development of specific and mild cleavage conditions for the CFMB group is an active area of research. The goal is to identify reagents and conditions that can remove the CFMB group with high efficiency and selectivity, without affecting other sensitive functional groups within a complex molecule. The fine-tuning of these deprotection protocols will ultimately determine the breadth of applicability of this compound as a valuable tool in the synthetic chemist's arsenal.

Comparative Analysis with Other Benzyl Halides

The utility of 3-Chloro-5-fluoro-4-methoxybenzyl bromide can be better understood by comparing it to other benzyl (B1604629) halides.

| Compound | Reactivity | Selectivity | Synthetic Utility |

| Benzyl Bromide | High reactivity due to resonance stabilization. | No inherent selectivity beyond the benzylic position. | A fundamental reagent for introducing the benzyl group. |

| 4-Nitrobenzyl Bromide | Decreased reactivity towards SN1 due to the electron-withdrawing nitro group destabilizing the carbocation. Enhanced reactivity towards SN2. | The nitro group can be a site for further chemistry (e.g., reduction to an amine). | Useful for introducing a benzyl group that can be later modified at the para position. |

| 4-Methoxybenzyl Bromide | Increased reactivity towards SN1 due to the electron-donating methoxy (B1213986) group stabilizing the carbocation. | The methoxy group activates the ring towards electrophilic substitution. | A common protecting group for alcohols, readily cleaved under oxidative conditions. |

| This compound | Complex reactivity profile due to a combination of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups. | Provides a highly functionalized benzyl moiety in a single step. The different halogens offer potential for selective cross-coupling reactions. | Ideal for the synthesis of complex, polysubstituted aromatic compounds where precise substituent placement is crucial. |

Synthesis of Novel Derivatives from 3 Chloro 5 Fluoro 4 Methoxybenzyl Bromide

Preparation of Functionalized Benzyl (B1604629) Alcohols and Ethers

The conversion of 3-chloro-5-fluoro-4-methoxybenzyl bromide into the corresponding benzyl alcohol is a fundamental transformation that opens the door to a wide range of further derivatizations. The hydrolysis of the benzyl bromide can be achieved under various conditions, typically involving a nucleophilic substitution reaction with a hydroxide (B78521) source.

Subsequent etherification of the resulting 3-chloro-5-fluoro-4-methoxybenzyl alcohol can be accomplished through several established methods. The Williamson ether synthesis, a widely used and versatile method, involves the deprotonation of the alcohol with a base such as sodium hydride to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, yielding the desired ether. organic-chemistry.org For more sensitive substrates, milder bases like silver oxide can be employed. organic-chemistry.org

Alternatively, benzyl ethers can be synthesized directly from this compound by reacting it with an alcohol in the presence of a suitable base. This one-step process is often efficient for the preparation of a variety of ethers.

Table 1: Representative Functionalized Benzyl Ethers Derived from this compound

| Derivative Name | R Group | Plausible Synthetic Method |

| 3-Chloro-5-fluoro-4-methoxybenzyl methyl ether | -CH₃ | Williamson Ether Synthesis |

| 3-Chloro-5-fluoro-4-methoxybenzyl ethyl ether | -CH₂CH₃ | Williamson Ether Synthesis |

| 3-Chloro-5-fluoro-4-methoxybenzyl benzyl ether | -CH₂Ph | Williamson Ether Synthesis |

Amine Derivatization: Synthesis of Substituted Benzylamines

Substituted benzylamines are a prevalent motif in many biologically active compounds. The synthesis of these derivatives from this compound can be achieved through direct nucleophilic substitution with a primary or secondary amine. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction.